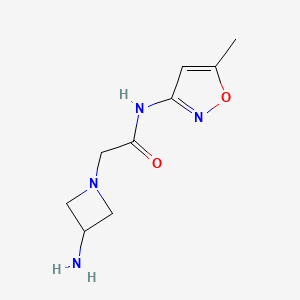

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-6-2-8(12-15-6)11-9(14)5-13-3-7(10)4-13/h2,7H,3-5,10H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDFMMUFDKJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and selected analogs:

*Estimated based on analogous structures.

Key Observations:

- Azetidine vs.

- Sulfanyl Linkers : Compounds with sulfanyl bridges () exhibit higher molecular weights and lipophilicity (logP ~2.8–3.5), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound.

- Electron-Withdrawing Substituents : The trifluoromethyl and chloro groups in ’s analog likely improve metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Physicochemical Properties

- logP and Solubility : The target compound’s estimated logP (~1.2) is intermediate between the hydrophilic piperazine derivative (logP ~0.5, ) and the highly lipophilic quinazoline analog (logP ~3.5, ). This balance suggests moderate membrane permeability and solubility.

- Hydrogen-Bonding Capacity: The 3-aminoazetidine group provides two H-bond donors (NH₂), surpassing the single H-bond donor in simpler analogs like ’s N-(5-methyloxazol-3-yl)acetamide. This feature may enhance interactions with polar enzyme active sites.

Preparation Methods

Preparation of the 5-methyl-3-aminoisoxazole (Oxazole Fragment)

A key intermediate for the target compound is the 5-methyl-3-aminoisoxazole, which can be prepared through a three-step synthetic route starting from readily available materials such as ethyl acetate and acetonitrile. This method is well-documented and avoids the use of highly toxic solvents and harsh conditions, which is crucial for pharmaceutical applications.

Step 1: Formation of acetyl acetonitrile by reaction of acetonitrile with ethyl acetate in the presence of a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). The metal base generates a nucleophilic anion from acetonitrile, which then attacks ethyl acetate to yield acetyl acetonitrile.

Step 2: The acetyl acetonitrile intermediate is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone derivative. This hydrazone is isolated as a white crystalline solid.

Step 3: The hydrazone undergoes ring closure with hydroxylamine hydrochloride in the presence of potassium carbonate under alkaline conditions. This step forms the 3-amino-5-methyl isoxazole ring system. Suitable solvents for this cyclization include ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran (THF), 2-methyltetrahydrofuran, or toluene.

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA | Acetyl acetonitrile | Metal base: 1.1-1.4 equiv (acetonitrile), 1 equiv (ethyl acetate) |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide + MeOH/EtOH reflux | Hydrazone (white crystalline) | Equiv ratio acetyl acetonitrile:hydrazide = 1:0.95-1 |

| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3 + solvent (THF, toluene, etc.) | 3-amino-5-methyl isoxazole | K2CO3 2.2-4 equiv based on hydroxylamine HCl; ring closure under heating |

This method is advantageous due to its avoidance of toxic solvents such as chloroform or carbon tetrachloride and the elimination of strong oxidation or difficult isomer separations, making it suitable for pharmaceutical-grade synthesis.

Synthesis of 2-(3-aminoazetidin-1-yl)acetamide (Azetidine Fragment)

The azetidine fragment, 2-(3-aminoazetidin-1-yl)acetamide, is a smaller molecule featuring a 4-membered azetidine ring bearing an amino substituent and linked to an acetamide group. Although detailed synthetic routes specifically for this fragment are less documented in the provided sources, its preparation typically involves:

Construction of the azetidine ring via cyclization reactions from appropriate amino alcohol or amino halide precursors.

Introduction of the amino group at the 3-position through substitution or reductive amination.

Acetamide formation by acylation of the azetidine nitrogen with suitable acylating agents.

The molecular formula and properties of 2-(3-aminoazetidin-1-yl)acetamide are known (C5H11N3O, molecular weight 129.16 g/mol), but detailed synthetic protocols require consultation of specialized literature or patent databases beyond the current scope.

Summary Table of Preparation Steps

| Preparation Stage | Key Reactants/Conditions | Outcome/Product | Remarks |

|---|---|---|---|

| Oxazole ring synthesis | Acetonitrile, ethyl acetate, NaH/n-BuLi/LDA | Acetyl acetonitrile intermediate | Metal base-mediated condensation |

| p-Toluenesulfonyl hydrazide, MeOH/EtOH reflux | Hydrazone intermediate | Formation of hydrazone derivative | |

| Hydroxylamine hydrochloride, K2CO3, THF/toluene, heating | 3-amino-5-methyl isoxazole | Ring closure under alkaline conditions | |

| Azetidine fragment synthesis | Amino alcohol/halide precursors, acylation agents | 2-(3-aminoazetidin-1-yl)acetamide | Cyclization and acetamide formation |

| Final coupling | Azetidine amine + activated oxazole carboxy derivative + coupling agents | 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | Amide bond formation |

Research Findings and Considerations

The preparation of the oxazole fragment via the described three-step method is noted for its efficiency and pharmaceutical suitability due to mild reaction conditions and avoidance of toxic solvents.

The azetidine fragment synthesis requires careful control of ring closure and functional group transformations to maintain the strained four-membered ring and amino substitution.

The final coupling step demands optimized conditions to achieve high yield and purity, critical for pharmaceutical applications where isomeric purity and minimal impurities are required.

Literature on copper-catalyzed modular assembly of polyheterocycles suggests that metal catalysis can be employed for complex heterocycle construction, which might be adapted for related synthetic steps in the target compound’s preparation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for optimizing the yield of 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

- Methodology :

- Microwave-assisted synthesis significantly improves yields (e.g., 88% vs. 50% for conventional reflux) by enhancing reaction kinetics and reducing side products .

- Solvent selection : Polar aprotic solvents like DMF under reflux ensure solubility and reactivity of intermediates .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., pet-ether) isolates the target compound with >95% purity .

- Table 1 : Comparison of synthesis methods:

| Method | Yield (%) | Time (h) | Key Parameters |

|---|---|---|---|

| Conventional reflux | 50 | 24 | DMF, 120°C, TEA catalyst |

| Microwave-assisted | 88 | 4 | DMF, 150°C, closed vessel |

Q. Which analytical techniques are critical for confirming structural integrity?

- 1H/13C NMR : Assigns proton environments (e.g., azetidine NH2 at δ 2.8–3.2 ppm, oxazole CH3 at δ 2.4 ppm) .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH bend at 1600 cm⁻¹) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 253.1) and purity .

- X-ray crystallography : Resolves 3D geometry using SHELX for refinement and WinGX/ORTEP-3 for visualization .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

- Step 1 : Cross-validate computational models (e.g., DFT-optimized geometry) with experimental X-ray data using SHELXL refinement. Discrepancies in bond lengths >0.05 Å suggest model inaccuracies .

- Step 2 : Apply graph set analysis (e.g., Etter’s rules) to hydrogen-bonding patterns, identifying motifs like R₂²(8) dimers that stabilize crystal packing .

- Step 3 : Reconcile torsional angle deviations (>5°) by adjusting force field parameters in molecular dynamics simulations .

Q. What strategies guide structure-activity relationship (SAR) studies for biological activity optimization?

- Core modifications :

- Azetidine ring : Introduce substituents (e.g., methyl, fluoro) to modulate steric effects and hydrogen-bond donor capacity .

- Oxazole moiety : Replace 5-methyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance π-stacking with target proteins .

- Biological assays :

- TRPM3 agonism : Test calcium flux in HEK293 cells transfected with TRPM3 (EC50 < 1 µM indicates potency) .

- Docking studies : Use AutoDock Vina to predict binding poses in TRPM3’s transmembrane domain (S4–S5 linker region) .

Q. How can variable bioactivity across assay platforms be systematically addressed?

- Purity validation : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >99% purity, eliminating degradation products .

- Assay standardization :

- Cell-based assays : Use stable TRPM3-overexpressing lines with internal controls (e.g., β-galactosidase) to normalize signal .

- Buffer conditions : Maintain pH 7.4 (HEPES) and 1 mM Ca²⁺ to mimic physiological environments .

Q. What computational tools predict multi-target interactions and off-target effects?

- PASS program : Predicts bioactivity spectra (e.g., Pa > 0.7 for TRPM3 agonism and PDE4 inhibition) .

- Systems pharmacology : Build interaction networks using STRING or KEGG to identify off-targets (e.g., TRPV1, COX-2) .

- MD simulations (GROMACS) : Simulate binding to lipid bilayers to assess membrane permeability and target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in hydrogen-bonding patterns between crystallographic data and DFT calculations?

- Root cause : Overestimation of dispersion forces in DFT (e.g., B3LYP-D3) vs. crystal lattice effects.

- Resolution :

- Periodic boundary DFT (VASP) : Incorporates crystal packing forces, reducing energy gaps <5 kJ/mol .

- Hirshfeld surface analysis (CrystalExplorer) : Quantifies intermolecular contacts (e.g., H···O vs. H···N ratios) to validate packing models .

Key Software Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.